molecular formula C18H32N2OS B4126978 3-(Furan-2-ylmethyl)-1,1-dihexylthiourea

3-(Furan-2-ylmethyl)-1,1-dihexylthiourea

Cat. No.: B4126978
M. Wt: 324.5 g/mol
InChI Key: GSZSICVYOFIZRA-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-1,1-dihexylthiourea is a thiourea derivative characterized by a central thiourea (NCSN) core substituted with a furan-2-ylmethyl group and two linear hexyl chains. Thioureas are well-known for their diverse applications in coordination chemistry, catalysis, and medicinal chemistry due to their ability to act as ligands and hydrogen-bond donors . The dihexyl substituents in this compound confer significant hydrophobicity, making it suitable for applications requiring non-polar interactions, such as in hydrophobic deep eutectic solvents (DES) for extraction processes .

Synthetic routes for analogous thioureas typically involve the reaction of primary or secondary amines with isothiocyanates.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1,1-dihexylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2OS/c1-3-5-7-9-13-20(14-10-8-6-4-2)18(22)19-16-17-12-11-15-21-17/h11-12,15H,3-10,13-14,16H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZSICVYOFIZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C(=S)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-furylmethyl)-N,N-dihexylthiourea typically involves the reaction of 2-furylmethylamine with dihexylthiocarbamoyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(2-furylmethyl)-N,N-dihexylthiourea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-(2-furylmethyl)-N,N-dihexylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

N’-(2-furylmethyl)-N,N-dihexylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiol-containing enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties, showing promise in preclinical studies.

    Industry: Utilized as a stabilizer in polymer chemistry and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of N’-(2-furylmethyl)-N,N-dihexylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of metalloproteins. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to the inhibition of enzyme activity or the alteration of signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b)

  • Substituents : A 4-chlorophenyl group and a furan-2-ylmethyl group.
  • Key Properties: Exhibits antimicrobial activity, likely due to the electron-withdrawing chlorine atom enhancing electrophilicity. Crystallizes in a monoclinic system (space group P21) with distinct hydrogen-bonding networks .
  • Comparison: Unlike this compound, the absence of alkyl chains reduces hydrophobicity, limiting its utility in non-polar solvents. However, the chlorophenyl group enhances reactivity in biological systems.

Dihexylthiourea (as part of DES with TOPO)

  • Substituents : Two hexyl chains.
  • Key Properties : Used in hydrophobic DES for extracting volatile fatty acids (VFAs) like propionic and butyric acids. The hexyl chains improve phase separation in aqueous solutions .
  • Comparison: The lack of a furan group reduces aromatic interactions, but the dihexyl structure aligns closely with the target compound, suggesting shared utility in extraction technologies.

3-[(Furan-2-ylmethylidene)amino]-1-(4-methylphenyl)thiourea

  • Substituents : A furan-2-ylmethylidene Schiff base and a 4-methylphenyl group.
  • Key Properties: Exhibits a planar structure with intermolecular N–H⋯N/S hydrogen bonds, influencing crystal packing and stability.
  • Comparison : The imine functionality differentiates it from the target compound, offering distinct coordination chemistry applications.

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
This compound Furan-2-ylmethyl, dihexyl ~353.6* Not reported Low (hydrophobic) Extraction, catalysis
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea 4-Chlorophenyl, furan-2-ylmethyl ~280.7 223–226 Moderate in DMSO Antimicrobial agents
Dihexylthiourea Dihexyl ~288.5 Not reported Low (hydrophobic) DES for VFA extraction
3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea Furan-2-ylcarbonyl, pyrimidinyl ~290.3 Not reported Soluble in DMF Herbicidal activity

*Calculated based on formula C₁₈H₃₁N₂OS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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